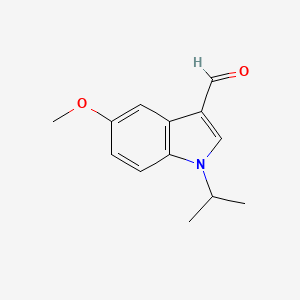

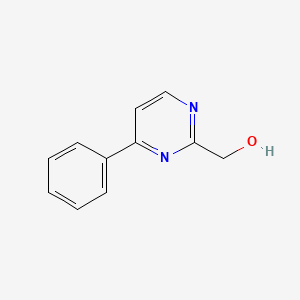

2-(Hydroxymethyl)-4-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

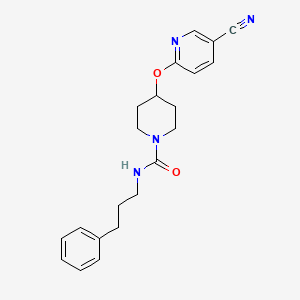

The compound “2-(Hydroxymethyl)-4-phenylpyrimidine” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The hydroxymethyl group (-CH2OH) is a functional group consisting of a hydroxy group (-OH) attached to a methyl group (-CH2-) . The phenyl group (C6H5-) is a functional group consisting of a benzene ring minus one hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted at the 2-position with a hydroxymethyl group and at the 4-position with a phenyl group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the hydroxymethyl group might make it more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Anticancer Drug Delivery Systems

Polyphenols, including tris(2-(hydroxymethyl)phenol), are naturally occurring compounds found in fruits, vegetables, cereals, and beverages. Researchers have synthesized derivatives of tris(2-(hydroxymethyl)phenol) as carriers for anticancer drugs. These derivatives possess optimized lipophilicity, making them suitable for drug delivery systems. Their potential lies in enhancing drug solubility, stability, and targeted delivery to cancer cells .

Acid-Base Indicators

Tris(2-(hydroxymethyl)phenol) derivatives have been evaluated as acid-base indicators. During volumetric titrations, these compounds exhibit moderate-to-sharp color transitions near the neutralization point. Their specificity allows for precise acid-base titrations within a narrow pH range .

Natural Polysaccharide Modification

Researchers have explored the modification of natural polysaccharides using tris(2-(hydroxymethyl)phenol) derivatives. These compounds can serve as cross-linkers or functional additives, improving the properties of polysaccharide-based materials. Potential applications include enhancing mechanical strength, water resistance, and biocompatibility .

5-Hydroxymethylfurfural (HMF) Synthesis

Tris(2-(hydroxymethyl)phenol) derivatives play a role in the synthesis of 5-hydroxymethylfurfural (HMF). HMF is a valuable platform chemical with applications in biofuels, pharmaceuticals, and polymers. Understanding the complex chemistry involved in HMF formation is crucial for efficient synthesis .

Cationic Dendrimers for Gene Delivery

Starting from 2,2-bis(hydroxymethyl)propan-3-ol (t-HMPO), researchers have synthesized cationic dendrimers as potential carriers for gene delivery. These dendrimers, based on tris(2-(hydroxymethyl)phenol) cores, offer promising prospects in gene therapy .

Organoleptic Properties Enhancement

Tris(2-(hydroxymethyl)phenol) derivatives find applications in enhancing organoleptic properties. These compounds can modify taste, odor, and texture in food and cosmetic formulations. Their major purpose is to prevent unfavorable sensory attributes .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4-phenylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-12-7-6-10(13-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGFPJGTXRIKJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-4-phenylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)